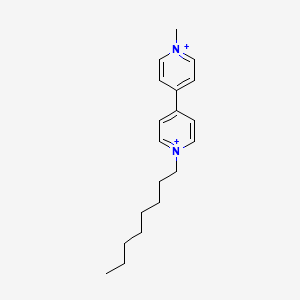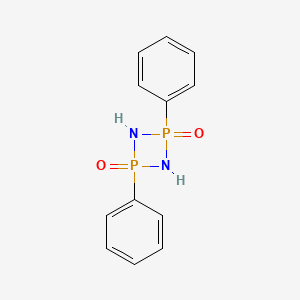![molecular formula C12H14O2 B14320408 2-[2-(Oxiran-2-ylmethyl)benzyl]oxirane CAS No. 110413-17-7](/img/structure/B14320408.png)
2-[2-(Oxiran-2-ylmethyl)benzyl]oxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(Oxiran-2-ylmethyl)benzyl]oxirane is an organic compound that belongs to the class of epoxides. Epoxides are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms. This compound is notable for its two oxirane (epoxide) groups attached to a benzyl structure, making it a versatile molecule in various chemical reactions and applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Oxiran-2-ylmethyl)benzyl]oxirane typically involves the reaction of benzyl chloride with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the chloride ion is replaced by the oxirane group .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are carefully controlled to optimize yield and minimize by-products. Common solvents used in the industrial process include dichloromethane and toluene .
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(Oxiran-2-ylmethyl)benzyl]oxirane undergoes various types of chemical reactions, including:
Oxidation: The epoxide groups can be oxidized to form diols.
Reduction: Reduction reactions can open the epoxide ring to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions where the epoxide ring is opened by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like ammonia, primary amines, and thiols are used under mild conditions to open the epoxide ring.
Major Products Formed
Oxidation: Diols
Reduction: Alcohols
Substitution: Amino alcohols, thiol alcohols
Aplicaciones Científicas De Investigación
2-[2-(Oxiran-2-ylmethyl)benzyl]oxirane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving epoxides.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Mecanismo De Acción
The mechanism of action of 2-[2-(Oxiran-2-ylmethyl)benzyl]oxirane involves the opening of the epoxide ring, which can react with various nucleophiles. This ring-opening reaction is catalyzed by acids or bases and leads to the formation of more reactive intermediates that can participate in further chemical transformations. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .
Comparación Con Compuestos Similares
Similar Compounds
- Bis[4-(oxiran-2-yl)methoxy]phenylmethane
- Benzene, 1,1’-methylenebis[4-(2-oxiranyl)methoxy]
- Bisphenol F diglycidyl ether, para-para’
- 2,2’-(Methylenebis(p-phenyleneoxymethylene))bisoxirane
Uniqueness
2-[2-(Oxiran-2-ylmethyl)benzyl]oxirane is unique due to its dual epoxide groups attached to a benzyl structure, which provides it with enhanced reactivity and versatility in chemical reactions. This makes it particularly useful in the synthesis of complex organic molecules and in industrial applications where high reactivity is required .
Propiedades
Número CAS |
110413-17-7 |
|---|---|
Fórmula molecular |
C12H14O2 |
Peso molecular |
190.24 g/mol |
Nombre IUPAC |
2-[[2-(oxiran-2-ylmethyl)phenyl]methyl]oxirane |
InChI |
InChI=1S/C12H14O2/c1-2-4-10(6-12-8-14-12)9(3-1)5-11-7-13-11/h1-4,11-12H,5-8H2 |
Clave InChI |
VZFMTJWKZVYIQL-UHFFFAOYSA-N |
SMILES canónico |
C1C(O1)CC2=CC=CC=C2CC3CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


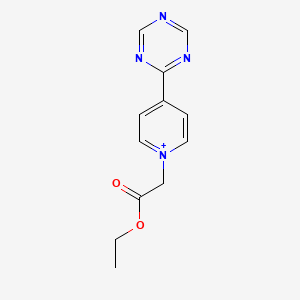
![4-Tert-butyl-2-{[(ethylsulfanyl)methyl]sulfanyl}phenol](/img/structure/B14320333.png)
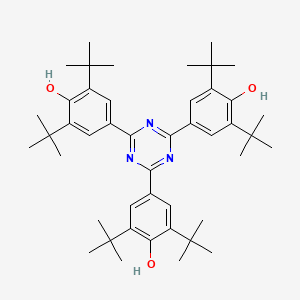
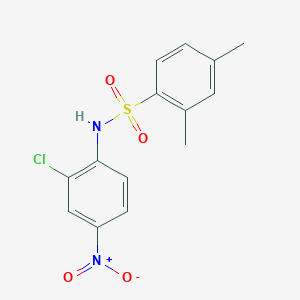

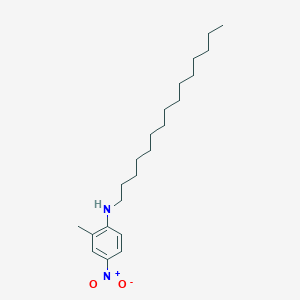
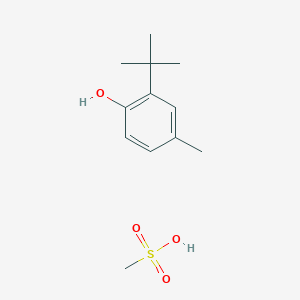
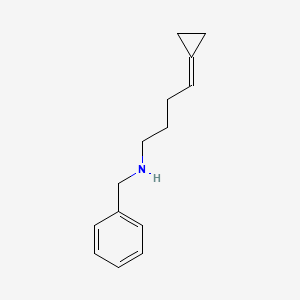
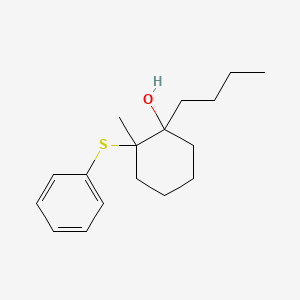
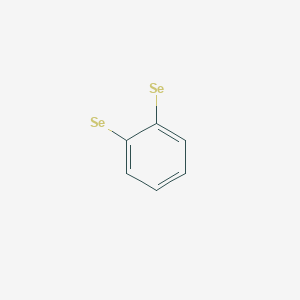
![N-[4-(1H-Imidazol-1-yl)-2-methylbutan-2-yl]prop-2-enamide](/img/structure/B14320389.png)
